molecular formula C11H12O4 B1607155 Ethyl (4-formylphenoxy)acetate CAS No. 51264-69-8

Ethyl (4-formylphenoxy)acetate

Cat. No. B1607155
CAS RN: 51264-69-8
M. Wt: 208.21 g/mol
InChI Key: CGEOWJVEIAILOR-UHFFFAOYSA-N
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Description

Ethyl (4-formylphenoxy)acetate is a chemical compound with the IUPAC name ethyl (4-formylphenoxy)acetate . It has a molecular weight of 208.21 and is typically found in a solid form .


Synthesis Analysis

A convenient method of synthesizing Aryloxyalkyl esters from Phenolic Esters using Halogenated Alcohols has been developed . This method is fast, efficient, and uses readily available starting materials .


Molecular Structure Analysis

The InChI code for Ethyl (4-formylphenoxy)acetate is 1S/C11H12O4/c1-2-14-11(13)8-15-10-5-3-9(7-12)4-6-10/h3-7H,2,8H2,1H3 . It contains a total of 27 bonds, including 15 non-H bonds, 8 multiple bonds, 6 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic ester, 1 aromatic aldehyde, and 1 aromatic ether .


Physical And Chemical Properties Analysis

Ethyl (4-formylphenoxy)acetate is a solid at room temperature . It has a melting point of 41-42 degrees Celsius .

Scientific Research Applications

Green Chemistry in Pharmaceutical Research

Ethyl (4-formylphenoxy)acetate plays a role in green chemistry, particularly in the synthesis of biaryl compounds with potential medicinal applications. For instance, it is used in Suzuki coupling reactions, a type of reaction widely employed in academic and industrial research for generating functionalized biaryls. This process is significant in the context of pharmaceutical chemistry, especially for the production of compounds with anti-arthritic potential, like ethyl (4-phenylphenyl)acetate (Costa et al., 2012).

Development of Diuretic Agents

Ethyl (4-formylphenoxy)acetate derivatives have been explored for their potential in creating new classes of diuretic agents. Research in this area focuses on synthesizing and testing compounds for their saluretic and diuretic activities, highlighting the versatility of ethyl (4-formylphenoxy)acetate in medicinal chemistry (Lee et al., 1984).

Corrosion Inhibition

The compound's derivatives, such as (E)-ethyl 2-(4-(3-(4-fluorophenyl)acryloyl)phenoxy)acetate, have been investigated for their effectiveness in corrosion inhibition. These studies are particularly relevant in the context of protecting materials like mild steel in acidic environments, an area of significant interest in materials science and engineering (Lgaz et al., 2017).

Precursors for Dual Hypoglycemic Agents

Research has also been conducted on using ethyl (4-formylphenoxy)acetate derivatives as precursors for novel hypoglycemic agents. These studies are important for the development of new treatments for conditions like diabetes, demonstrating the compound's potential in therapeutic applications (Altowyan et al., 2022).

Safety And Hazards

Ethyl (4-formylphenoxy)acetate is classified under the GHS07 category . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

ethyl 2-(4-formylphenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-2-14-11(13)8-15-10-5-3-9(7-12)4-6-10/h3-7H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGEOWJVEIAILOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00303083
Record name Ethyl (4-formylphenoxy)acetate
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Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (4-formylphenoxy)acetate

CAS RN

51264-69-8
Record name Ethyl 4-formylphenoxyacetate
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Record name NSC 156554
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Record name Acetic acid, ethyl ester
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Record name Ethyl (4-formylphenoxy)acetate
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Synthesis routes and methods I

Procedure details

p-Hydroxybenzaldehyde (122 g, 1 mole), ethyl bromoacetate (167 g, 1 mole), potassium carborate (138 g, 1 mole) and acetone (500 ml) were united, stirred and refluxed for 3 hours. The reaction mixture was poured into crushed ice (2 kg). The solid that separates was removed by filtrations, washed with water, dried and recrystallized from ethanol to give 157 g of product, m.p. 41°-42° C.
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122 g
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167 g
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2 kg
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500 mL
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Synthesis routes and methods II

Procedure details

In an analogous manner to compound 47, 4-hydroxy benzaldehyde (1 eq) and ethyl 2-bromoacetate (1.1 eq) were reacted to produce the desired product (52%) as a brown oil. NMR: δ 1.306 (t, J=6.8 Hz, 3H), 4.29 (q, J=7.2 Hz, 2H), 4.710 (s, 2H), 7.016 (d, J=8.8 Hz, 2H), 7.85 (d, J=8.8 Hz, 2H), 9.904 (s, 1H).
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Yield
52%

Synthesis routes and methods III

Procedure details

4-Hydroxybenzaldehyde (250 g, 2.05 M), potassium carbonate (565 g, 4.09 M), toluene (2.5 L), p-toluene sulphonic acid (39 g, 0.21 M) and iodine (2 g, catalytic) were taken in a 5 L 4-neck round bottom flask with mechanical stirrer and a Dean-Stark condenser. Ethylbromoacetate (341 g, 2.05 M) was added and the reaction refluxed for 6-8 hours, under azeotropic removal of water, while monitoring the reaction on TLC. After the completion of the reaction, water was added and the organic layer separated while the aq. layer was extracted with toluene (2×500 ml). The combined organic layers were washed with brine and concentrated under vacuum to yield 4-((carboethoxy)methoxy)benzaldehyde as an oily material (407 g, Y=96%, P=99%).
Quantity
250 g
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reactant
Reaction Step One
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565 g
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reactant
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39 g
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reactant
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2 g
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reactant
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2.5 L
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solvent
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341 g
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Synthesis routes and methods IV

Procedure details

4-Hydroxybenzaldehyde (250 g, 2.05 M), potassium carbonate (565 g, 4.09 M), toluene (2.5 L), methanesulfonic acid (20 g, 0.21 M) and iodine (2 g, catalytic) were taken in a 5 L 4-neck round bottom flask with mechanical stirrer and a Dean-Stark condenser. Ethylbromoacetate (341 g, 2.05 M) was added and the reaction was refluxed for 6-8 hours, under azeotropic removal of water, while monitoring the reaction on TLC. After the completion of the reaction, water was added and the organic layer separated while the aq. layer was extracted with toluene (2×500 ml). The combined organic layers were washed with brine and concentrated under vacuum to yield 4-((carboethoxy)methoxy)benzaldehyde as an oily material (400 g, Y=94%, P=99%).
Quantity
250 g
Type
reactant
Reaction Step One
Quantity
565 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
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2.5 L
Type
solvent
Reaction Step One
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341 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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